2,7-Dibromo-9H-thioxanthen-9-one
Overview
Description
2,7-Dibromo-9H-thioxanthen-9-one is an organic compound with the molecular formula C13H6Br2OS. It is a solid substance that appears as a light yellow to amber to dark green powder or crystal . This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
2,7-Dibromo-9H-thioxanthen-9-one can be synthesized through several methods. One common method involves the bromination of thioxanthone. For instance, thioxanthone can be dissolved in carbon tetrachloride (CCl4) and then brominated using liquid bromine at room temperature. The reaction mixture is then refluxed for several hours, followed by purification through column chromatography . Another method involves the use of acetic acid and iodine as catalysts, where bromine is added dropwise to a refluxing solution of thioxanthone in acetic acid .
Chemical Reactions Analysis
2,7-Dibromo-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Photochemical Reactions: It can act as a photoinitiator in polymerization reactions, where it absorbs light and initiates the polymerization process.
Common reagents used in these reactions include bromine, acetic acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,7-Dibromo-9H-thioxanthen-9-one is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s photoinitiating properties make it useful in the development of photodynamic therapy agents.
Mechanism of Action
The mechanism of action of 2,7-Dibromo-9H-thioxanthen-9-one primarily involves its ability to absorb light and generate reactive species. When exposed to light, the compound undergoes electronic excitation, leading to the formation of reactive intermediates that can initiate polymerization reactions. This property is particularly useful in two-photon polymerization processes, where the compound can be used to create high-resolution three-dimensional structures .
Comparison with Similar Compounds
2,7-Dibromo-9H-thioxanthen-9-one can be compared with other thioxanthone derivatives, such as:
- 2,7-Dibromothioxanthone
- 2,8-Dibromo-10H-dibenzo[b,e]thiopyran-10-one
These compounds share similar structural features but may differ in their reactivity and applications. For example, 2,8-Dibromo-10H-dibenzo[b,e]thiopyran-10-one has been shown to have different photophysical properties, making it suitable for specific applications in photoinitiation and polymerization .
Properties
IUPAC Name |
2,7-dibromothioxanthen-9-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Br2OS/c14-7-1-3-11-9(5-7)13(16)10-6-8(15)2-4-12(10)17-11/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGPGZSVGPGCCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C3=C(S2)C=CC(=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Br2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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